molecular formula C20H14Cl2N4O2S2 B11508270 3,4-diamino-N,N'-bis(2-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(2-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11508270
M. Wt: 477.4 g/mol
InChI Key: QBJGOZLDGCKPFC-UHFFFAOYSA-N
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Description

3,4-DIAMINO-N2,N5-BIS(2-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a thieno[2,3-b]thiophene core, which is a fused heterocyclic structure known for its stability and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIAMINO-N2,N5-BIS(2-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and amination steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIAMINO-N2,N5-BIS(2-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3,4-DIAMINO-N2,N5-BIS(2-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(2-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H14Cl2N4O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(2-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C20H14Cl2N4O2S2/c21-9-5-1-3-7-11(9)25-18(27)16-14(23)13-15(24)17(30-20(13)29-16)19(28)26-12-8-4-2-6-10(12)22/h1-8H,23-24H2,(H,25,27)(H,26,28)

InChI Key

QBJGOZLDGCKPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4Cl)N)Cl

Origin of Product

United States

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